

Eriodictyol 7-O-glucuronide CAS number and chemical identifiers

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Compound of Interest

Compound Name: Eriodictyol 7-O-glucuronide

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Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol 7-O-glucuronide, a major flavonoid metabolite, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, biological functions, and the experimental methodologies used to elucidate its effects. Particular emphasis is placed on its anti-inflammatory, antioxidant, and neuroprotective properties, with detailed summaries of quantitative data and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Identity

Eriodictyol 7-O-glucuronide is a flavonoid derivative formed through the glucuronidation of eriodictyol. This biotransformation primarily occurs in the liver and intestines. The compound exists as different stereoisomers, with the (2S) and (2R) forms being prominent.

Chemical Identifiers



A clear identification of **Eriodictyol 7-O-glucuronide** is crucial for accurate research and development. The following table summarizes its key chemical identifiers.

Identifier	Value	Reference
CAS Number	125535-06-0 ((2S)-isomer)	[1]
133360-47-1 ((2R)-isomer)	[1]	
Molecular Formula	C21H20O12	[1]
Molecular Weight	464.38 g/mol	[2]
IUPAC Name (2S)	(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid	
IUPAC Name (2R)	(2S,3S,4S,5R,6S)-6-[[(2R)-2- (3,4-dihydroxyphenyl)-5- hydroxy-4-oxo-2,3- dihydrochromen-7- yl]oxy]-3,4,5-trihydroxyoxane- 2-carboxylic acid	[1]
PubChem CID	10412099 ((2S)-isomer)	
124258 ((2R)-isomer)	[1]	_
Synonyms	Eriodictyol 7-O-β-D- glucuronide, (2S)-eriodictoyl-7- O-beta-D- glucopyranosiduronic acid	[1]

Biological Activities and Mechanisms of Action

Eriodictyol 7-O-glucuronide exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects. These properties contribute to its potential therapeutic applications in various disease models.

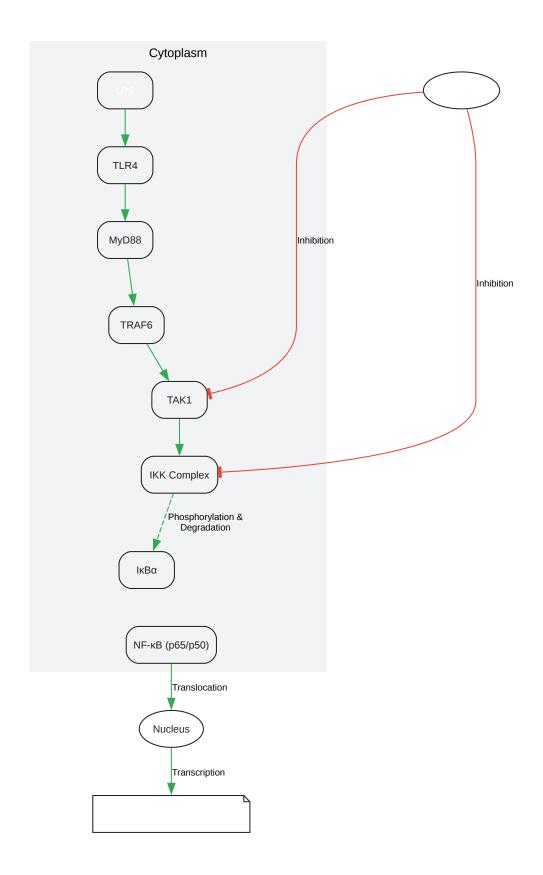


Anti-inflammatory and Anti-Allergic Effects

Eriodictyol 7-O-glucuronide has demonstrated significant anti-inflammatory and anti-allergic properties. In a study using human basophilic KU812F cells, it was shown to downregulate the expression of the high-affinity IgE receptor (FcɛRI) on the cell surface. This effect is crucial in mitigating allergic responses. The compound also inhibited the expression of protein tyrosine kinases such as Syk and Lyn, and the phosphorylation of extracellular-regulated kinases (ERK) 1/2, which are key components of inflammatory signaling cascades.[3]

The anti-inflammatory effects of the parent compound, eriodictyol, are also well-documented and likely contribute to the overall activity of its glucuronidated form. Eriodictyol has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and the phosphorylation of mitogen-activated protein kinases (MAPKs).[4] Furthermore, eriodictyol has been found to attenuate ulcerative colitis by repressing the TLR4/NF-kB signaling pathway.[5]





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Caption: Eriodictyol inhibits the TLR4/NF-кВ signaling pathway.

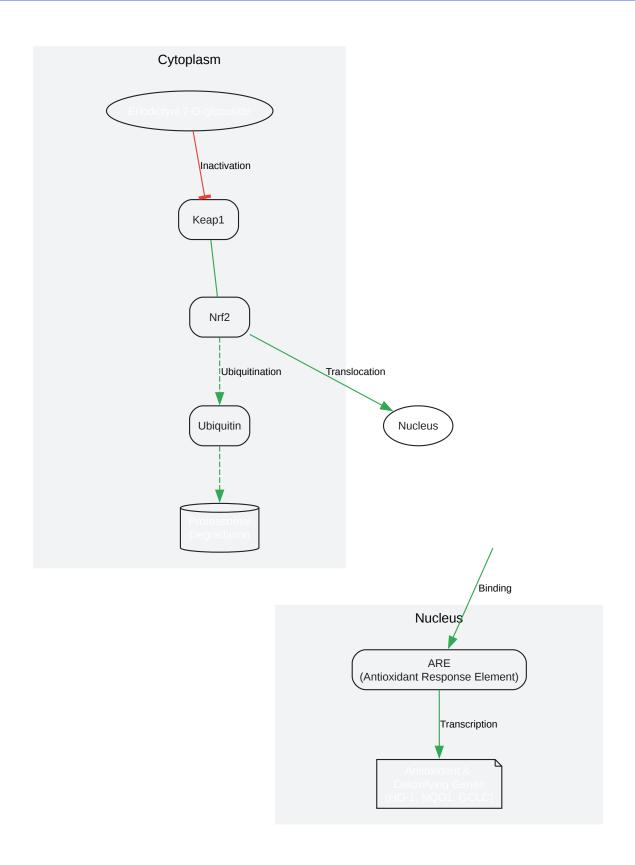


Antioxidant and Neuroprotective Effects

A significant body of research highlights the role of Eriodictyol 7-O-glucoside as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[6][7] Activation of this pathway leads to the expression of various antioxidant and detoxifying enzymes, conferring protection against oxidative stress.

In cellular models, Eriodictyol 7-O-glucoside has been shown to increase the nuclear localization of Nrf2 and induce the expression of Nrf2/ARE-dependent genes. This mechanism is directly linked to its neuroprotective effects against oxidative stress-induced ischemic injury. [7] Studies have demonstrated its ability to protect against cisplatin-induced toxicity in human renal mesangial cells by activating the Nrf2 signaling pathway.[6] The parent compound, eriodictyol, also exhibits cellular antioxidant activity in splenocytes and macrophages.[8]





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Caption: Eriodictyol 7-O-glucoside activates the Nrf2/ARE pathway.



Quantitative Data Summary

The following tables summarize key quantitative data from various studies on **Eriodictyol 7-O-glucuronide** and its aglycone.

Table 1: Anti-Allergic Activity of Eriodictyol 7-O-

alucuronide (EDG)

Parameter	Concentration (μM)	Effect	Cell Line	Reference
FcɛRI Expression	10	Reduction to 25.5%	KU812F	[3]
25	Reduction to 21.0%	KU812F	[3]	
50	Reduction to 19.4%	KU812F	[3]	_
100	Reduction to 16.5%	KU812F	[3]	_

Table 2: Antioxidant Activity of Eriodictyol-7-O-glucoside

Assay	IC ₅₀ Value	Reference
Hydroxyl Radical Scavenging	0.28 mM	[9]
Superoxide Anion Scavenging	0.30 mM	[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study **Eriodictyol 7-O-glucuronide**.

Cell Culture and Viability Assays

 Cell Lines: Human basophilic KU812F cells are frequently used to study anti-allergic responses.[3] Human renal mesangial cells (HRMC) are used for toxicity studies.[6]



- Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assay: Cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Western Blot Analysis

- Purpose: To determine the protein expression levels of key signaling molecules (e.g., Syk, Lyn, ERK, Nrf2).
- General Protocol:
 - Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
 - Protein concentration is determined using a BCA protein assay kit.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
 - After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for FcERI Expression

- Purpose: To quantify the expression of FceRI on the cell surface.
- General Protocol:
 - Cells are treated with **Eriodictyol 7-O-glucuronide** for a specified time.



- Cells are washed and incubated with a primary antibody against the FcεRI α-chain.
- After washing, cells are incubated with a fluorescently labeled secondary antibody.
- The fluorescence intensity of the cells is analyzed using a flow cytometer.

Antioxidant Capacity Assays

- DPPH Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the antioxidant activity.
- Hydroxyl and Superoxide Radical Scavenging Assays: These assays are used to determine the scavenging capacity against specific reactive oxygen species.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of eriodictyol and its glycosides has been investigated in animal models. After oral administration, eriodictyol undergoes extensive metabolism, including glucuronidation.[10][11] The bioavailability of eriodictyol is relatively low, and its metabolites, including **Eriodictyol 7-O-glucuronide**, are the primary forms found in circulation.[10] The metabolism of eriodictyol is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A isoforms playing a significant role.[10]

Conclusion

Eriodictyol 7-O-glucuronide is a promising bioactive flavonoid metabolite with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, primarily through the modulation of the NF-κB and Nrf2 signaling pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress. This technical guide provides a foundational understanding of its chemical nature, biological activities, and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically relevant agent.



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